molecular formula C8H8Cl2N2O2S B13041830 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide

2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide

Cat. No.: B13041830
M. Wt: 267.13 g/mol
InChI Key: VNHJCHRVYITJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide is an organic compound belonging to the class of heterocyclic compounds It is characterized by the presence of a thieno[3,4-D]pyrimidine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide typically involves the chlorination of 6,7-dihydrothieno[3,4-D]pyrimidine-2,4-diol. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually performed under reflux conditions to ensure complete chlorination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine 6,6-dioxide is unique due to its specific substitution pattern and the presence of the thieno[3,4-D]pyrimidine core. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel bioactive molecules .

Properties

Molecular Formula

C8H8Cl2N2O2S

Molecular Weight

267.13 g/mol

IUPAC Name

2,4-dichloro-7,7-dimethyl-5H-thieno[3,4-d]pyrimidine 6,6-dioxide

InChI

InChI=1S/C8H8Cl2N2O2S/c1-8(2)5-4(3-15(8,13)14)6(9)12-7(10)11-5/h3H2,1-2H3

InChI Key

VNHJCHRVYITJHU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CS1(=O)=O)C(=NC(=N2)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.